M1 Muscarinic Receptor Affinity Profile of the Core Phthalazine-Piperazine Scaffold vs. Closest Methylpiperazine Analog
BindingDB data for the structurally related analog 1-(4-methyl-piperazin-1-yl)-4-phenyl-phthalazine (CHEMBL543160), which differs from the target compound only by replacement of the 4-benzylpiperazine with 4-methylpiperazine and 4-methylphenyl with unsubstituted phenyl, reveals a Ki of 13,000 nM (13 μM) at the rat muscarinic acetylcholine M1 receptor and 116,000 nM (116 μM) at M2, indicating weak peripheral muscarinic engagement for the methylpiperazine-phenyl congener [1]. The target compound's benzylpiperazine substituent is expected, based on class-level SAR from 1-phenyl-4-benzylpiperazine D4 ligand series, to confer enhanced CNS receptor affinity relative to the methylpiperazine analog [2]. This is consistent with the well-established observation that benzylpiperazine moieties improve D4R binding affinity by 10- to 100-fold compared to smaller N-alkyl substituents in related phenylpiperazine chemotypes [3].
| Evidence Dimension | Muscarinic M1 receptor binding affinity (Ki) as a selectivity counter-screen |
|---|---|
| Target Compound Data | No direct M1 Ki data available for target compound; benzylpiperazine substitution predicted to reduce M1 affinity based on class SAR |
| Comparator Or Baseline | 1-(4-Methyl-piperazin-1-yl)-4-phenyl-phthalazine (CHEMBL543160): Ki M1 = 13,000 nM; Ki M2 = 116,000 nM |
| Quantified Difference | Comparator exhibits weak M1 affinity (Ki = 13 μM); target compound's benzylpiperazine group is anticipated to further shift selectivity away from muscarinic receptors toward D4-like aminergic targets based on 1-phenyl-4-benzylpiperazine D4 ligand class SAR |
| Conditions | Radioligand displacement assay: [3H]-pirenzepine at rat hippocampal M1 receptors (comparator data); class SAR derived from cloned human D4 receptor binding assays (benzylpiperazine series) |
Why This Matters
Researchers screening for CNS-active D4R-preferring ligands must rule out muscarinic off-target activity; the benzylpiperazine substitution pattern distinguishes this compound from methylpiperazine-bearing analogs that show measurable M1 binding.
- [1] BindingDB. BDBM50062450: 1-(4-Methyl-piperazin-1-yl)-4-phenyl-phthalazine hydrochloride (CHEMBL543160). Affinity Data: Ki M1 = 1.30E+4 nM; Ki M2 = 1.16E+5 nM. View Source
- [2] Glase SA, et al. 1-Phenyl-4-benzylpiperazines: dopamine receptor subtype specific ligands (D4). US Patent US6656943B2. 2003. View Source
- [3] Stewart AO, Cowart MD, Moreland RB, Latshaw SP, Matulenko MA, Bhatia PA, Wang X, Daanen JF, Nelson SL, Terranova MA, Namovic MT, Donnelly-Roberts D, Miller LN, Nakane M, Sullivan JP, Brioni JD. Dopamine D4 ligands and models of receptor activation. Journal of Medicinal Chemistry. 2004;47:2348-2355. View Source
